2-(2-Bromophenyl)-1-morpholinoethanone
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Overview
Description
2-(2-Bromophenyl)-1-morpholinoethanone is a chemical compound that features a bromophenyl group attached to a morpholinoethanone moiety. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry. The morpholine ring is a common feature in pharmacologically active compounds, and the presence of the bromophenyl group allows for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in several studies. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, suggesting that a similar approach could be used for synthesizing 2-(2-Bromophenyl)-1-morpholinoethanone . Additionally, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation indicates the versatility of bromophenyl morpholine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows that the morpholine ring adopts a chair conformation, which is a common feature for morpholine-containing compounds . This information can be extrapolated to predict the conformational preferences of 2-(2-Bromophenyl)-1-morpholinoethanone.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. The Willgerodt-Kindler Reaction of ω-haloacetophenone derivatives, for example, involves the condensation of haloacetophenone with sulfur and morpholine, which could be relevant for the functionalization of 2-(2-Bromophenyl)-1-morpholinoethanone . Additionally, the reactivity of p-bromophenyl vinyl sulphone with morpholine enamine from 4a-methyl-trans-decalin-2-one suggests that the bromophenyl group in 2-(2-Bromophenyl)-1-morpholinoethanone could similarly engage in reactions with enamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by the substituents present on the phenyl ring and the morpholine moiety. For instance, the synthesis and characterization of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene provide insights into the spectroscopic properties such as IR, UV, and NMR spectra that could be expected for 2-(2-Bromophenyl)-1-morpholinoethanone . The crystal structure determination of related compounds can also shed light on the expected crystalline properties of the compound .
Scientific Research Applications
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Antibacterial and Antibiofilm Properties
- Application : A study investigated the antibacterial and antibiofilm properties of nicotinamide derivatives, including “N-(2-bromophenyl)-2-chloronicotinamide” (a similar compound to the one you mentioned) .
- Method of Application : The study involved synthesizing the compounds and then testing their antibacterial and antibiofilm properties against various bacteria .
- Results or Outcomes : The study found that one of the compounds, ND4, was the best inhibitor candidate against Enterococcus faecalis .
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- Application : “2-(2-Bromophenyl)pyrrolidine” is used in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . These inhibitors have therapeutic potential for diseases such as Alzheimer’s and cancer .
- Method of Application : The compound interacts effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
- Results or Outcomes : The non-competitive inhibition of ABAD by these inhibitors highlights their potential therapeutic relevance in the treatment and prevention of diseases such as Alzheimer’s and cancer .
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Preparation of Bcl-2 Inhibitors
- Application : “2-(2-Bromophenyl)pyrrolidine” plays a crucial role in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
- Results or Outcomes : The outcomes also depend on the specific inhibitor being produced. In general, the use of this compound as an intermediate can help to streamline the inhibitor production process and potentially improve the efficacy of the final product .
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Catalysis of Amide Bonds Formation
- Application : “2-Bromophenylboronic acid”, a compound similar to “2-(2-Bromophenyl)-1-morpholinoethanone”, is used to catalyze the formation of amide bonds from amines and carboxylic acids . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
- Method of Application : The compound is used in catalytic amounts to promote greener amidations of carboxylic acids and amines .
- Results or Outcomes : The use of this compound as a catalyst can help to streamline the reaction process and potentially improve the yield of the final product .
- Cross-Coupling Reactions and Catalysis
- Application : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . A compound similar to “2-(2-Bromophenyl)-1-morpholinoethanone”, “2-Bromophenylboronic acid”, could potentially be used in these applications.
- Results or Outcomes : The outcomes also depend on the specific reaction or process being carried out. In general, the use of this compound can help to streamline the reaction process and potentially improve the yield of the final product .
Safety And Hazards
Future Directions
The study of “2-(2-Bromophenyl)-1-morpholinoethanone” could potentially contribute to the development of new drugs or materials. The bromophenyl and morpholino groups are both found in a variety of biologically active compounds, suggesting that “2-(2-Bromophenyl)-1-morpholinoethanone” might also have interesting biological properties .
properties
IUPAC Name |
2-(2-bromophenyl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMNPAXLSQYBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608899 |
Source
|
Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1-morpholinoethanone | |
CAS RN |
76016-38-1 |
Source
|
Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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